molecular formula C10H6Cl2N2O4S B2816996 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid CAS No. 33098-23-6

4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid

Cat. No. B2816996
CAS RN: 33098-23-6
M. Wt: 321.13
InChI Key: SOOASGFHGHFOEL-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to inhibit anion transporters and channels.

Scientific Research Applications

Sulfonation Processes and Mechanisms

  • Sulfonation of Aromatic Compounds : Studies have explored the sulfonation of various aromatic compounds, revealing insights into reaction mechanisms, isomer distributions, and the effects of different sulfonating agents. For example, the sulfonation of 1,2-(methylenedioxy)benzene and similar compounds with sulfur trioxide or in concentrated sulfuric acid has been investigated, showing how reaction conditions influence product distributions and sulfonation rates (Ansink & Cerfontain, 2010; Cerfontain et al., 1994).

Synthesis and Applications of Sulfonic Acid-Containing Compounds

  • Polymeric Materials for Fuel Cells : Research into sulfonic acid-containing polymeric materials, such as polybenzoxazines, has shown their potential in applications like proton exchange membranes in fuel cells. These materials exhibit desirable properties like high proton conductivity and low methanol permeability, underscoring their relevance in energy technologies (Yao et al., 2014).

  • Catalysis : Novel N-sulfonated Brönsted acidic catalysts have been developed and applied in chemical syntheses, such as the promotion of Hantzsch condensation, demonstrating the utility of sulfonic acid derivatives in facilitating various organic reactions (Goli-Jolodar et al., 2016).

properties

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O4S/c11-8-5-13-14(10(15)9(8)12)6-1-3-7(4-2-6)19(16,17)18/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOASGFHGHFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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